(3Z,6Z)-3,6-Dibenzylidene-1,4-dimethylpiperazine-2,5-dione
CAS No.:
Cat. No.: VC13280452
Molecular Formula: C20H18N2O2
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N2O2 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | (3Z,6Z)-3,6-dibenzylidene-1,4-dimethylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C20H18N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-14H,1-2H3/b17-13-,18-14- |
| Standard InChI Key | WFIPKWCWCOEGSY-JTFWXBGUSA-N |
| Isomeric SMILES | CN\1C(=O)/C(=C/C2=CC=CC=C2)/N(C(=O)/C1=C/C3=CC=CC=C3)C |
| SMILES | CN1C(=CC2=CC=CC=C2)C(=O)N(C(=CC3=CC=CC=C3)C1=O)C |
| Canonical SMILES | CN1C(=CC2=CC=CC=C2)C(=O)N(C(=CC3=CC=CC=C3)C1=O)C |
Introduction
Structural and Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.4 g/mol |
| LogP | 1.96 (indicating moderate lipophilicity) |
| Topological Polar Surface Area | 59.08 Ų |
The (3Z,6Z) configuration ensures that the benzylidene substituents are on the same side of the piperazine ring, a feature critical for its biological interactions .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves a base-catalyzed condensation reaction between 1,4-diacetylpiperazine-2,5-dione and benzaldehyde. The reaction proceeds under mild conditions (room temperature, ethanol/water solvent) with sodium hydroxide as the catalyst, yielding the product in high purity . A simplified reaction scheme is:
Key advantages of this method include scalability (>80% yield) and stereochemical control, as the reaction favors the (Z,Z)-isomer due to thermodynamic stability . Alternative routes using microwave-assisted synthesis or chiral catalysts have been explored but remain less common .
Biological Activities and Mechanisms
Antileishmanial Activity
In vitro studies demonstrate potent activity against Leishmania amastigotes, with IC values comparable to miltefosine. The mechanism involves inhibition of parasite-specific enzymes, such as trypanothione reductase, which disrupts redox homeostasis .
Neuroprotective Effects
Preliminary data suggest inhibition of amyloid-β aggregation, a hallmark of Alzheimer’s disease. Molecular docking studies reveal interactions with hydrophobic pockets of amyloid fibrils, preventing β-sheet formation .
Comparative Analysis with Structural Analogues
The benzylidene groups in the title compound enhance binding to hydrophobic protein domains, explaining its superior bioactivity compared to simpler analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume